molecular formula C12H12N4O2S B12762992 Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate CAS No. 126335-04-4

Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate

Cat. No.: B12762992
CAS No.: 126335-04-4
M. Wt: 276.32 g/mol
InChI Key: RLNQCCVTUCBATR-BQYQJAHWSA-N
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Description

Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate is a 1,2,4-triazole derivative featuring a thioether-linked propenoate ester and a 4-amino-5-phenyl-substituted triazole core. This structure combines a reactive α,β-unsaturated ester with a heterocyclic system, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry and materials science.

Properties

CAS No.

126335-04-4

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

methyl (E)-3-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]prop-2-enoate

InChI

InChI=1S/C12H12N4O2S/c1-18-10(17)7-8-19-12-15-14-11(16(12)13)9-5-3-2-4-6-9/h2-8H,13H2,1H3/b8-7+

InChI Key

RLNQCCVTUCBATR-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)/C=C/SC1=NN=C(N1N)C2=CC=CC=C2

Canonical SMILES

COC(=O)C=CSC1=NN=C(N1N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-5-phenyl-1,2,4-triazole-3-thiol Intermediate

The core 1,2,4-triazole-3-thiol structure is typically prepared by cyclization of hydrazinecarbothioamide derivatives under basic conditions. A common approach involves:

  • Starting from aryl hydrazides (e.g., phenyl hydrazide), which react with carbon disulfide or isothiocyanates to form hydrazinecarbothioamide intermediates.
  • These intermediates undergo dehydrative cyclization in the presence of bases such as sodium hydroxide or potassium hydroxide, often in alcoholic solvents, to yield 4-amino-5-phenyl-1,2,4-triazole-3-thiol derivatives with yields ranging from 52% to 88%.

Table 1: Typical Reaction Conditions for Triazole-3-thiol Formation

Step Reagents/Conditions Solvent Yield (%) Notes
Cyclization Hydrazinecarbothioamide + NaOH/KOH Ethanol/MeOH 52–88 Basic media, reflux conditions

Representative Synthetic Scheme

Step Reaction Description
1 Phenyl hydrazide + carbon disulfide or isothiocyanate → hydrazinecarbothioamide intermediate
2 Cyclization under basic reflux → 4-amino-5-phenyl-1,2,4-triazole-3-thiol
3 Reaction with methyl 2-bromo-2-propenoate under basic conditions → thioether-linked intermediate
4 Esterification (if needed) → Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate

Research Findings and Yields

  • The cyclization step to form the triazole-3-thiol is reported to have yields between 52% and 88%, depending on the substrate and conditions.
  • The nucleophilic substitution to form the thioether linkage generally proceeds with high efficiency, often exceeding 80% yield under optimized conditions.
  • Fischer esterification for methyl ester formation typically achieves yields above 85% when conducted under controlled reflux with acid catalysis.

Analytical Characterization

  • The structure of the final compound is confirmed by spectroscopic methods:
    • NMR Spectroscopy: Characteristic chemical shifts for the triazole ring protons, aromatic phenyl protons, and methyl ester group.
    • IR Spectroscopy: Absorption bands corresponding to NH2 groups, C=O ester stretch (~1730 cm⁻¹), and C=S or C–S bonds.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~276.32 g/mol.
  • These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield Range (%) Key Notes
Cyclization to triazole-3-thiol Hydrazinecarbothioamide + NaOH/KOH, reflux 52–88 Basic media, ethanol or methanol solvent
Thioether formation Triazole-3-thiol + methyl 2-bromo-2-propenoate, base >80 Nucleophilic substitution, reflux
Esterification Acid + methanol + acid catalyst, reflux >85 Fischer esterification for methyl ester

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the ester group, potentially yielding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1. Antimicrobial Properties
Recent studies have indicated that compounds with triazole moieties exhibit notable antimicrobial activity. Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate has shown effectiveness against various bacterial strains and fungi. In vitro assays demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

2. Anticancer Potential
The anticancer properties of this compound have been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation . Notably, derivatives of triazole compounds have been shown to inhibit specific kinases involved in cancer progression, suggesting a pathway for therapeutic development .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialGram-positive and Gram-negative bacteriaInhibition of growth
AntifungalVarious fungiSignificant antifungal activity
AnticancerBreast and lung cancer cell linesInduction of apoptosis; inhibition of proliferation

Mechanism of Action

The mechanism by which Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of enzymes or receptors. The phenyl group and ester moiety further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Synthetic Efficiency : Microwave methods () and InCl3 catalysis () offer advantages in speed and yield, but data on the target compound’s synthesis is lacking.
  • Biological Potential: While phenethyl- and thiophene-substituted analogs () are flagged for bioactivity studies, the propenoate ester’s role remains unexplored.
  • Characterization Consistency : All analogs rely on NMR and elemental analysis, suggesting reliable protocols for the target compound’s validation .

Biological Activity

Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure

The molecular formula of this compound is C12H12N4O2SC_{12}H_{12}N_{4}O_{2}S. The compound features a triazole ring, which is well-known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole with appropriate alkylating agents or through condensation reactions with α,β-unsaturated esters. Recent studies have highlighted ultrasound-assisted synthesis methods that enhance yields and reduce reaction times compared to traditional methods .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that derivatives of triazole compounds exhibit varying degrees of cytotoxicity against cancer cell lines. The compound's activity was assessed using MTT assays against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer).

CompoundCell LineIC50 (µg/mL)
6dHepG213.004
6eHepG228.399
112cHCT1164.363

The results indicate that the presence of electron-donating groups in the structure enhances anticancer activity, while electron-withdrawing groups tend to diminish it .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated that derivatives containing the triazole moiety exhibit significant inhibition against bacterial strains such as Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .

Structure–Activity Relationship (SAR)

The SAR studies highlight that modifications to the triazole ring and substituents on the phenyl group can significantly affect biological activity. Compounds with electron-donating groups at specific positions on the phenyl ring generally exhibit enhanced potency. For example:

  • Electron-donating groups (e.g., methyl groups) at ortho and meta positions increase anti-proliferative activity.
  • Electron-withdrawing groups (e.g., bromo groups) reduce activity.

These findings suggest that careful structural modifications can optimize the biological efficacy of triazole derivatives .

Case Studies

Several case studies have focused on the biological evaluation of triazole derivatives:

  • Study on HepG2 Cells : A series of triazole derivatives were synthesized and tested for their effects on HepG2 cells. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
  • Antimicrobial Screening : A comprehensive evaluation against various bacterial strains revealed that certain derivatives exhibited higher inhibition rates compared to established antibiotics, indicating their potential as novel antimicrobial agents.

Q & A

Basic: What are the standard synthetic routes for Methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate and its structural analogues?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or thiol-ene coupling. For example:

  • Step 1: React 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with methyl acrylate derivatives in anhydrous alcohol (e.g., propanol) under acidic catalysis (dry HCl gas saturation) .
  • Step 2: Monitor reaction progress via TLC or GC-MS .
  • Step 3: Purify via recrystallization (ethanol/water) or column chromatography. Yield optimization may require adjusting solvent polarity and reaction time (e.g., 45 minutes at 165°C for microwave-assisted synthesis) .

Key Data:

Reaction ParameterOptimal Condition
SolventPropanol
CatalystDry HCl gas
Temperature80–165°C
Time15–45 minutes

Advanced: How can microwave-assisted synthesis improve yield and regioselectivity in triazole derivatives?

Methodological Answer:
Microwave irradiation enhances reaction kinetics and reduces side products:

  • Optimization Strategy: Use a sealed vessel with controlled pressure (12.2 bar) and temperature (165°C) to prevent decomposition .
  • Case Study: For 3-substituted triazoles, microwave synthesis achieved 85% yield in 45 minutes vs. 60% yield in 6 hours via conventional heating .
  • Validation: Confirm reaction completion via GC-MS or HPLC, and characterize intermediates using 1^1H NMR to track regioselectivity .

Critical Parameters:

VariableImpact on Yield/Selectivity
Irradiation PowerHigher power reduces time
Solvent PolarityPolar solvents favor SN2
Substoichiometric CatalystsMinimize byproduct formation

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Elemental Analysis: Confirm C, H, N, S composition (deviation < 0.4% expected values) .
  • 1^1H/13^{13}C NMR: Assign peaks for the triazole ring (δ 8.1–8.3 ppm for NH2_2), thioether (δ 3.5–4.0 ppm for SCH2_2), and ester groups (δ 3.7 ppm for OCH3_3) .
  • IR Spectroscopy: Identify S-H (2550 cm1^{-1}), C=O (1720 cm1^{-1}), and triazole C-N (1600 cm1^{-1}) stretches .
  • HPLC-DAD: Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water, 70:30) .

Advanced: How can conflicting biological activity data for substituted triazoles be resolved?

Methodological Answer:
Discrepancies often arise from substituent effects or assay conditions:

  • Case Study: N-Methyl vs. N-Ethyl substituents on triazoles showed divergent MIC values (62.5 vs. 125 µg/mL) against Pseudomonas aeruginosa due to altered lipophilicity .
  • Resolution Steps:
    • Perform logP measurements to correlate hydrophobicity with activity.
    • Validate via dose-response assays (IC50_{50} curves) in triplicate.
    • Use molecular docking to assess binding affinity variations (e.g., ΔG calculations for target enzymes) .

Data Analysis Table:

Substituent (R)MIC (µg/mL)logPDocking Score (ΔG, kcal/mol)
-CH3_362.52.1-8.2
-C2_2H5_51252.8-7.5

Advanced: What computational strategies predict the biological potential of triazole derivatives?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with β-lactamases or kinases) using AMBER or GROMACS .
  • QSAR Modeling: Derive predictive models using descriptors like molar refractivity, polar surface area, and H-bond donors .
  • ADMET Prediction: Use SwissADME or ADMETlab to forecast bioavailability, toxicity, and metabolic stability .

Case Study:
A QSAR model for triazole antifungals achieved R2^2 = 0.89 by correlating Hammett constants (σ) with MIC values .

Basic: What are the solubility and stability profiles of this compound under varying conditions?

Methodological Answer:

  • Solubility:
    • Polar solvents (DMSO, ethanol): >20 mg/mL .
    • Water: <1 mg/mL; enhance via salt formation (e.g., sodium or potassium salts) .
  • Stability:
    • Store at 2–8°C in amber vials to prevent photodegradation.
    • Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Stability Data:

ConditionDegradation (%)
25°C, dark<5% in 6 months
40°C/75% RH, light25% in 4 weeks

Advanced: How to design a structure-activity relationship (SAR) study for triazole-based inhibitors?

Methodological Answer:

  • Step 1: Synthesize analogs with systematic substituent variations (e.g., -OCH3_3, -NO2_2, halogens) at the phenyl or triazole positions .
  • Step 2: Test in vitro activity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ) or steric (Taft Es_s) parameters .
  • Step 3: Perform CoMFA or CoMSIA analysis to generate 3D-QSAR models .

Example SAR Finding:
Electron-withdrawing groups at the para-phenyl position increased antifungal activity by 30% due to enhanced target binding .

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